REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([OH:15])[CH:8]=[C:9]2[O:13][CH:12](C)[CH2:11][C:10]=12)=[O:4].N1C(C)=CC=CC=1C.B(Br)(Br)Br.COC(C1C=C(OC)C=C2OC=CC=12)=O>>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([OH:15])[CH:8]=[C:9]2[O:13][CH:12]=[CH:11][C:10]=12)=[O:4]
|
Name
|
Intermediate 1e
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C=C2C1CC(O2)C)O
|
Name
|
|
Quantity
|
1.42 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C=C2C1C=CO2)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (10-15% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C=C2C1C=CO2)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |